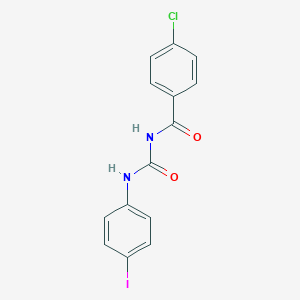![molecular formula C20H20N2O3S B284446 2-(2-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284446.png)
2-(2-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
作用机制
The exact mechanism of action of 2-(2-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This, in turn, leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. It has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains. Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has also been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of this chemical compound is its broad range of potential applications. It has been studied for its potential use in various fields, including pharmaceuticals, agriculture, and materials science. Furthermore, it has been found to exhibit potent activity at low concentrations, making it a promising candidate for further development.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is the lack of information regarding its toxicity and safety profile. Furthermore, the exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in various applications.
未来方向
There are several future directions that can be pursued in the study of 2-(2-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. One of the major directions is the optimization of its synthesis method to increase yield and purity. Furthermore, the toxicity and safety profile of this compound should be thoroughly investigated to ensure its safe use in various applications. In addition, the mechanism of action of this compound should be further elucidated to optimize its use in various fields, including pharmaceuticals, agriculture, and materials science. Finally, the potential use of this compound in the treatment of neurodegenerative diseases should be further explored.
合成方法
The synthesis of 2-(2-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-ethylphenol with 4-(4-methoxyphenyl)-2-aminothiazole in the presence of acetic anhydride and triethylamine. The resulting compound is then treated with acetic acid and acetic anhydride to obtain the final product.
科学研究应用
This chemical compound has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been used as a building block for the synthesis of other compounds with potential pharmaceutical applications.
属性
分子式 |
C20H20N2O3S |
|---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
2-(2-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H20N2O3S/c1-3-14-6-4-5-7-18(14)25-12-19(23)22-20-21-17(13-26-20)15-8-10-16(24-2)11-9-15/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) |
InChI 键 |
DHAIQIHHCWKLSY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
规范 SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)



![N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B284369.png)


![4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate](/img/structure/B284373.png)
![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)

![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B284379.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B284383.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284391.png)
